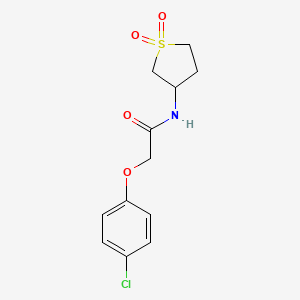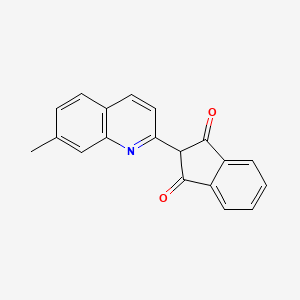![molecular formula C20H20N2O2S B4930838 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, highlighting the versatility and complexity of synthesizing benzo[h]quinazoline derivatives. For instance, the compound can be obtained by the condensation of specific naphthalene derivatives with thiourea, followed by reactions with chloroacetic acid and 3-chloropropanoic acid in the presence of ionic liquids such as N-methylpyridinium tosylate, leading to various thiazoloquinazoline and thiazinoquinazoline derivatives (Gupta & Chaudhary, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, achieved through NMR, DFT, and X-ray diffraction, establishes the regiochemistry and confirms the structural configurations. For example, detailed analysis of 1-(4-methoxyphenyl)-1,2,5,6-tetrahydrobenzo[f]quinazoline-3(4H)-thione and its derivatives provides insights into their crystalline structures and molecular orientations (Gupta & Chaudhary, 2015).
Chemical Reactions and Properties
Chemical reactions of benzo[h]quinazoline derivatives can yield a variety of compounds with potential antimicrobial activities. These reactions often involve further condensations, cyclizations, and functional group transformations that lead to diverse structures with significant biological relevance (Gupta & Chaudhary, 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has shown promise in antimicrobial applications. Gupta and Chaudhary (2012) conducted a study where they synthesized compounds from this chemical, which demonstrated significant antimicrobial activities (Gupta & Chaudhary, 2012). This indicates the potential of these compounds in combating various microbial infections.
Cyclization and Structural Studies
The compound has been utilized in studies exploring the orientation of cyclization in thiazolo-quinazoline heterocyclic systems. Gupta and Chaudhary (2015) investigated the regiochemistry and structure of cyclized products derived from this compound, providing valuable insights into the compound's chemical behavior and potential applications in the development of new chemical entities (Gupta & Chaudhary, 2015).
Synthesis of Quinazolinethiones and Derivatives
The synthesis of quinazolinethiones, including 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, has been explored under various conditions. Kaur and Kaur (2007) prepared 4-substituted phenyl-3,4,5,6-tetrahydrobenzo(h)quinazoline-2(1H)-thiones using microwave irradiations, demonstrating the compound's versatility in chemical synthesis (Kaur & Kaur, 2007).
X-ray, NMR, and DFT Studies
Further structural elucidation of derivatives of this compound has been conducted using X-ray diffraction, NMR, and density functional theory (DFT) studies. These techniques provide comprehensive insights into the molecular structure and properties of the synthesized compounds, essential for understanding their potential applications in various fields (Gupta & Chaudhary, 2013).
Anti-Tubercular Applications
Maurya et al. (2013) synthesized derivatives of 8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione and evaluated them for anti-tubercular activity. The study revealed significant activity against Mycobacterium tuberculosis, suggesting the compound's potential in treating tuberculosis (Maurya et al., 2013).
Analgesic and Anti-inflammatory Activities
Some derivatives of this compound have been studied for their potential analgesic and anti-inflammatory activities. These studies open up avenues for the development of new therapeutic agents for pain and inflammation management (Dash et al., 2017).
Mecanismo De Acción
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar core structure, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and microorganisms, contributing to their diverse physiological significance and pharmacological utility .
Mode of Action
Quinazoline and quinazolinone derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some derivatives have been reported to induce apoptosis in cancer cells .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to influence a wide range of biochemical pathways . These include pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and analgesia .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a wide range of biological activities . For instance, some derivatives have shown promising activity against alpha-glucosidase and alpha-amylase .
Direcciones Futuras
Quinazolinone and quinazoline derivatives have shown promise in various areas of medicinal chemistry. Their diverse set of biological activities has encouraged medicinal chemists to investigate these heterocycles as potential drug molecules . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.
Propiedades
IUPAC Name |
8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-23-14-6-3-12(4-7-14)18-17-9-5-13-11-15(24-2)8-10-16(13)19(17)22-20(25)21-18/h3-4,6-8,10-11,18H,5,9H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWDRKHVWKMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=C(C=C4)OC)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)
